molecular formula C18H20ClN3O7S2 B7478410 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B7478410
M. Wt: 490.0 g/mol
InChI Key: TYURXMZZMCUNKN-UHFFFAOYSA-N
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Description

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, and a sulfamoylphenyl group, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the morpholine ring: This step involves the reaction of diethanolamine with a chlorinating agent to form morpholine.

    Introduction of the sulfonyl group: The morpholine is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

    Coupling with phenoxyacetamide: The sulfonylated morpholine is coupled with 2-chloro-4-phenoxyacetamide under basic conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Controlled temperature and pressure: To maintain the stability of intermediates and the final product.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfone derivatives: Formed from oxidation reactions.

    Aminophenyl derivatives: Formed from reduction reactions.

    Substituted phenoxyacetamides: Formed from substitution reactions.

Scientific Research Applications

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme inhibition: The compound can bind to the active sites of certain enzymes, inhibiting their activity.

    Signal transduction pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

    Molecular interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfamoyl group.

    2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfamoyl group.

Uniqueness

    Structural complexity: The presence of both sulfonyl and sulfamoyl groups in the same molecule is relatively unique.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds.

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O7S2/c19-16-11-15(31(26,27)22-7-9-28-10-8-22)5-6-17(16)29-12-18(23)21-13-1-3-14(4-2-13)30(20,24)25/h1-6,11H,7-10,12H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYURXMZZMCUNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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